
3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives It features a morpholine ring, a diphenyl group, and a pyrrole carboxamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by morpholine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amines.
Substitution: Various substituted pyrrole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving pyrrole derivatives.
Industry:
Polymer Industry: The compound can be used in the synthesis of specialty polymers with unique properties.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The morpholine and pyrrole groups can interact with the active sites of these targets, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and has shown antitumor activity.
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds have exhibited anticonvulsive and cholinolytic activities.
Uniqueness: 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide is unique due to its combination of a morpholine ring, diphenyl groups, and a pyrrole carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
135548-47-9 |
|---|---|
Molekularformel |
C21H21N3O2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-morpholin-4-yl-N,4-diphenyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-9-5-2-6-10-17)19-20(24-11-13-26-14-12-24)18(15-22-19)16-7-3-1-4-8-16/h1-10,15,22H,11-14H2,(H,23,25) |
InChI-Schlüssel |
PGAAMVDRYANPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(NC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

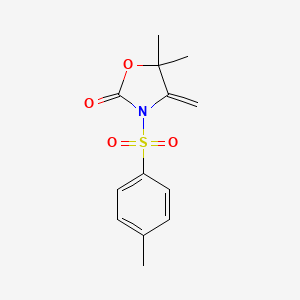
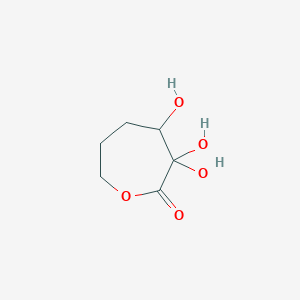
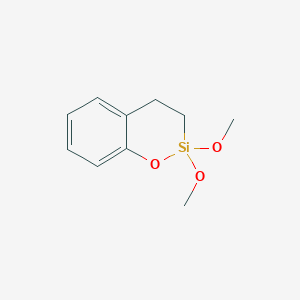
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)


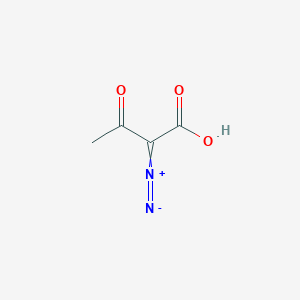
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
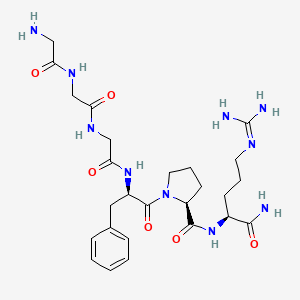
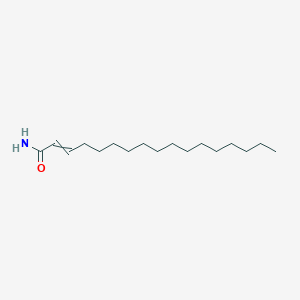
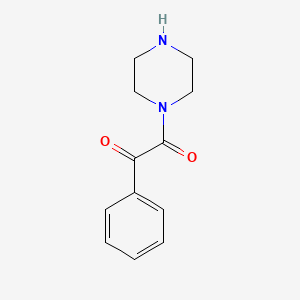
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
